1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-(2-Hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Drug Development
Stereoselective Synthesis : The stereoselective synthesis of active metabolites for potent kinase inhibitors highlights the importance of structural precision in drug development. For instance, the synthesis of enantiomerically pure compounds plays a crucial role in the development of effective PI3 kinase inhibitors, demonstrating the significance of stereochemistry in pharmaceutical research (Chen et al., 2010).
Antimicrobial Activity : Compounds with urea functionalities have been evaluated for their antimicrobial properties. The synthesis of N-substituted ureas and their subsequent antimicrobial activity assessment underline the potential of urea derivatives in combating microbial infections (Reddy et al., 2003).
Material Science
Electro-Fenton Degradation : The degradation of environmental contaminants using electro-Fenton systems illustrates the applicability of urea derivatives in environmental chemistry. This process involves the generation of hydroxyl radicals for the oxidation of pollutants, showcasing the utility of urea-based compounds in enhancing degradation pathways (Sirés et al., 2007).
Quantum Chemical Investigation : The study of molecular properties of substituted pyrrolidinones through DFT and quantum-chemical calculations provides insights into the electronic properties and stability of urea derivatives. This research aids in understanding the interactions and potential applications of urea-based compounds in materials science (Bouklah et al., 2012).
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-2-4-12(5-3-10)17-9-11(8-13(17)19)16-14(20)15-6-7-18/h2-5,11,18H,6-9H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINXMNXHAWZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.